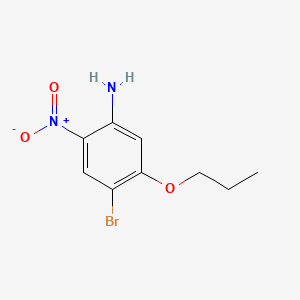

4-Bromo-2-nitro-5-propoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitro-5-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-2-3-15-9-5-7(11)8(12(13)14)4-6(9)10/h4-5H,2-3,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQQXUIUCFDKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681482 | |

| Record name | 4-Bromo-2-nitro-5-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-53-8 | |

| Record name | 4-Bromo-2-nitro-5-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 4-Bromo-2-nitro-5-propoxyaniline: A Technical Guide for Advanced Chemical Synthesis

Abstract

In the landscape of modern drug discovery and fine chemical manufacturing, the strategic design of molecular building blocks is paramount. Polysubstituted anilines are a cornerstone of this endeavor, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth technical overview of 4-Bromo-2-nitro-5-propoxyaniline, a promising yet specialized chemical intermediate. While direct literature on this specific compound is sparse, this document constructs a robust profile through validated chemical principles and analogies to structurally related molecules. We will explore its predicted physicochemical properties, a plausible and detailed synthetic pathway, and its significant potential as a precursor to high-value compounds, particularly in the pharmaceutical sector.

Introduction: A Multifunctional Scaffold

This compound is a highly functionalized aromatic amine. Its structure is adorned with four distinct substituents—amino, bromo, nitro, and propoxy groups—each conferring specific reactivity and utility. This strategic arrangement makes it a valuable intermediate for chemists aiming to synthesize complex target molecules with precision and efficiency.

-

The amino group serves as a primary nucleophile, a handle for diazotization, and a potent ortho-, para-directing group in electrophilic aromatic substitution.

-

The nitro group is a strong electron-withdrawing group, which deactivates the ring towards further electrophilic substitution and directs incoming groups to the meta position. Crucially, it is readily reduced to a primary amine, opening pathways to vicinal diamine structures.[1][2][3] The role of nitro groups in drug design is significant, affecting both pharmacokinetic and pharmacodynamic properties.[4][5]

-

The bromo substituent is a versatile functional group. It can be retained in the final molecule or replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. Its presence also influences the electronic properties of the aromatic ring.

-

The propoxy group , an ether linkage, is generally stable and can modulate the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.

This combination of functional groups on a single scaffold allows for a sequence of selective chemical transformations, making this compound a powerful tool for building molecular diversity.

Physicochemical and Safety Profile

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Justification/Reference Analog |

| Molecular Formula | C₉H₁₁BrN₂O₃ | --- |

| Molecular Weight | 275.10 g/mol | --- |

| Appearance | Yellow to orange crystalline solid | Analogy with 4-Bromo-2-nitroaniline[6] |

| Melting Point | >100 °C | Increased molecular weight and polarity compared to 4-bromo-2-nitroaniline (m.p. 110-113 °C)[6] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, DMF); sparingly soluble in water. | General characteristic of substituted anilines |

| CAS Number | 125438-20-8 | Not widely indexed, indicating specialized nature |

Safety Information

The hazard profile is anticipated to be similar to other bromo-nitroanilines. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

GHS Hazard Statements (Predicted): Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation. (Based on 4-Bromo-2-nitroaniline)

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.

Proposed Multi-Step Synthesis

The synthesis of this compound requires a carefully planned sequence of reactions to achieve the desired substitution pattern. The following pathway is proposed, leveraging well-established and reliable organic transformations. The key strategic decision is the order of substituent introduction, which is dictated by the directing effects of the groups present at each stage.

Caption: Proposed synthetic pathway for this compound.

Rationale for the Synthetic Strategy

-

Starting Material : 3-Amino-4-bromophenol is a commercially available and logical starting point.

-

Step 1: Protection of the Amino Group : The highly activating and nucleophilic amino group is first protected as an acetamide. This is crucial for several reasons: it moderates the activating effect, prevents unwanted side reactions during subsequent electrophilic substitution steps, and introduces steric hindrance at the ortho position, which can enhance regioselectivity.[8]

-

Step 2: Propoxylation : The phenolic hydroxyl group is converted to a propoxy ether via the Williamson ether synthesis.[9][10][11] This reaction is typically high-yielding and proceeds under mild conditions.

-

Step 3: Nitration : This is the key regioselective step. The acetamido group is a strong ortho-, para-director, and the propoxy group is also an ortho-, para-director. The position ortho to the propoxy group and meta to the bromo group is the most sterically accessible and electronically favorable position for nitration. The reaction is performed at low temperatures to prevent over-nitration.[12][13][14]

-

Step 4: Deprotection : The final step is the acidic or basic hydrolysis of the acetamide to reveal the free amino group, yielding the target molecule.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of N-(5-Bromo-2-hydroxyphenyl)acetamide (Intermediate 1)

-

To a stirred solution of 3-Amino-4-bromophenol (1.0 eq) in glacial acetic acid (5 mL per gram of substrate) at room temperature, add acetic anhydride (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water (50 mL per gram of substrate) with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield N-(5-Bromo-2-hydroxyphenyl)acetamide as a solid.

Protocol 3.2.2: Synthesis of N-(5-Bromo-2-propoxyphenyl)acetamide (Intermediate 2)

-

To a solution of N-(5-Bromo-2-hydroxyphenyl)acetamide (1.0 eq) in acetone or DMF (10 mL per gram), add anhydrous potassium carbonate (2.0 eq).

-

Add 1-bromopropane (1.5 eq) and stir the mixture at 60-70 °C.

-

Monitor the reaction by TLC. Upon completion (typically 4-6 hours), cool the mixture to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol/water or by column chromatography to afford N-(5-Bromo-2-propoxyphenyl)acetamide.

Protocol 3.2.3: Synthesis of N-(4-Bromo-5-nitro-2-propoxyphenyl)acetamide (Intermediate 3)

-

Add N-(5-Bromo-2-propoxyphenyl)acetamide (1.0 eq) portion-wise to concentrated sulfuric acid (5 mL per gram) at 0 °C, ensuring the temperature does not exceed 5 °C.

-

Prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram) at 0 °C.

-

Add the cold nitrating mixture dropwise to the substrate solution, maintaining the temperature below 5 °C.[13][14]

-

Stir the reaction at 0-5 °C for 1-2 hours after the addition is complete.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 3.2.4: Synthesis of this compound (Final Product)

-

Suspend N-(4-Bromo-5-nitro-2-propoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol (10 mL per gram) and concentrated hydrochloric acid (5 mL per gram).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize carefully with an aqueous solution of sodium hydroxide or sodium carbonate until basic (pH > 8).

-

The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Synthetic Utility in Drug Development

The true value of this compound lies in its potential for elaboration into more complex, biologically active molecules. The primary and most strategic transformation is the selective reduction of the nitro group.

Reduction to 4-Bromo-5-propoxybenzene-1,2-diamine

The reduction of an aromatic nitro group to an amine is a fundamental transformation in medicinal chemistry. In the presence of an aryl bromide, conditions must be chosen carefully to avoid dehalogenation.

Table 2: Recommended Methods for Selective Nitro Group Reduction

| Reagent/Catalyst | Conditions | Advantages & Considerations | Reference |

| Fe / NH₄Cl or AcOH | Ethanol/Water, Heat | Cost-effective, mild, and tolerant of many functional groups including halides. | [1][2] |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Heat | A classic and reliable method for selective nitro reduction. | [3] |

| Catalytic Hydrogenation | H₂, Raney Nickel | Raney Ni is often preferred over Pd/C to minimize dehalogenation of aryl bromides. Requires careful optimization. | [2][3] |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous Biphasic System | Mild conditions, suitable for sensitive substrates. | [15] |

The resulting product, 4-Bromo-5-propoxybenzene-1,2-diamine , is a vicinal or ortho-phenylenediamine. This structural motif is a privileged scaffold in medicinal chemistry, serving as a key precursor for a wide range of heterocyclic compounds.[16][17][18]

Elaboration into Heterocyclic Scaffolds

The 1,2-diamine functionality is a powerful building block for constructing five- and six-membered heterocyclic rings, which are prevalent in pharmaceuticals.

Caption: Synthetic utility of this compound.

-

Benzimidazoles (Pathway A): Condensation of the diamine with carboxylic acids, aldehydes, or their derivatives yields the benzimidazole core, a scaffold found in proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.

-

Quinoxalines (Pathway B): Reaction with α-dicarbonyl compounds leads to the formation of quinoxalines, which are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.

Conclusion

This compound represents a strategically designed chemical intermediate with significant untapped potential. While not a common off-the-shelf reagent, its synthesis is achievable through a logical sequence of well-understood organic reactions. The true power of this molecule is realized upon the selective reduction of its nitro group, which unmasks a vicinal diamine functionality. This unlocks access to a rich variety of heterocyclic scaffolds, such as benzimidazoles and quinoxalines, that are central to modern pharmaceutical research. For medicinal and process chemists, understanding the synthesis and reactivity of such polysubstituted anilines is key to efficiently navigating the path toward novel and impactful molecular entities.

References

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

(PDF) Nitration of Acetanilide. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

- CN102993022A - Preparation method of bromoaniline. (n.d.). Google Patents.

- CN103848706A - Synthesis method of substituted nitroaniline. (n.d.). Google Patents.

-

Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. (2025). PubMed Central. Retrieved January 27, 2026, from [Link]

-

m-Phenylenediamine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

Williamson Ether Synthesis. (2023, November 7). YouTube. Retrieved January 27, 2026, from [Link]

-

Synthesis of Nitrophenol. (2022, April 9). YouTube. Retrieved January 27, 2026, from [Link]

-

synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. (2024, February 28). YouTube. Retrieved January 27, 2026, from [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 27, 2026, from [Link]

-

(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, April 9). ResearchGate. Retrieved January 27, 2026, from [Link]

-

An Improved Synthesis of N-Substituted-2-nitroanilines. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]

-

Benzene-1,2-diamine: A Comprehensive Overview. (2025, February 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]

-

Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). The Organic Solution. Retrieved January 27, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

Nitroaniline: Common isomers, structure, synthesis and applications. (n.d.). Chempanda Blog. Retrieved January 27, 2026, from [Link]

-

p-Phenylenediamine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Williamson Ether Synthesis. (2022, June 27). Organic Chemistry Tutor. Retrieved January 27, 2026, from [Link]

-

Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022, June 27). Neliti. Retrieved January 27, 2026, from [Link]

-

Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. (n.d.). Research India Publications. Retrieved January 27, 2026, from [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Predicting the product of bromination of acetanilide. (2017, January 23). Chemistry Stack Exchange. Retrieved January 27, 2026, from [Link]

- US5414148A - Preparation of p-nitrophenolic compounds. (n.d.). Google Patents.

-

An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. (2022, September 3). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

The formation of phenolic products from the 4-nitrophenol (a, pH = 2)... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. Retrieved January 27, 2026, from [Link]

-

An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014, September 15). AZoM. Retrieved January 27, 2026, from [Link]

-

On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?. (2020, November 30). Quora. Retrieved January 27, 2026, from [Link]

-

p-Phenylenediamine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

Sources

- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. svedbergopen.com [svedbergopen.com]

- 6. Page loading... [wap.guidechem.com]

- 7. ripublication.com [ripublication.com]

- 8. quora.com [quora.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. researchgate.net [researchgate.net]

- 13. community.wvu.edu [community.wvu.edu]

- 14. azom.com [azom.com]

- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 16. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 17. nbinno.com [nbinno.com]

- 18. p-Phenylenediamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Bromo-2-nitro-5-propoxyaniline: Synthesis, Properties, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-nitro-5-propoxyaniline, a substituted nitroaniline with potential applications in medicinal chemistry and materials science. As this compound is not extensively documented in current literature, this guide synthesizes information from closely related analogues to propose a viable synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential as a building block in drug discovery and other advanced applications. Detailed protocols for its synthesis, purification, and characterization are presented, underpinned by established chemical principles. This document serves as a foundational resource for researchers interested in exploring the utility of this and similar molecules.

Introduction and Rationale

Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The specific arrangement of functional groups on the aniline ring dictates the molecule's steric and electronic properties, which in turn influences its reactivity and biological activity. The target molecule, this compound, incorporates a unique combination of substituents: a bromine atom, a nitro group, and a propoxy group. This arrangement is anticipated to confer distinct chemical characteristics, making it a potentially valuable, yet underexplored, scaffold for further chemical derivatization.

The presence of the nitro group, a strong electron-withdrawing group, significantly impacts the electronic nature of the aromatic ring and can be a precursor to an amino group, which is a common feature in many bioactive molecules.[3][4] The bromine atom offers a versatile handle for cross-coupling reactions, enabling the introduction of additional molecular complexity.[5] The propoxy group can enhance lipophilicity, a key parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) profiles. This guide aims to provide a robust starting point for the investigation of this compound.

Proposed Synthesis of this compound

A logical and efficient synthetic pathway to this compound can be devised starting from the commercially available precursor, 5-Nitro-2-propoxyaniline. The proposed two-step synthesis involves the protection of the amine followed by electrophilic bromination and subsequent deprotection.

Synthetic Workflow

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(5-nitro-2-propoxyphenyl)acetamide

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Nitro-2-propoxyaniline (1.0 eq) in pyridine (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-(5-nitro-2-propoxyphenyl)acetamide.

Causality: The acetylation of the amino group is a crucial step to protect it from oxidation and to modulate its directing effect in the subsequent electrophilic bromination. The acetyl group is a moderately activating ortho-, para-director.

Step 2: Synthesis of N-(4-bromo-2-nitro-5-propoxyphenyl)acetamide

-

Dissolve the N-(5-nitro-2-propoxyphenyl)acetamide (1.0 eq) from the previous step in glacial acetic acid (10-15 volumes).

-

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 12-18 hours. The progress of the reaction should be monitored by TLC.

-

After completion, pour the reaction mixture into a large volume of water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water to remove acetic acid, and then with a saturated sodium bicarbonate solution.

-

Dry the solid under vacuum. Recrystallization from ethanol can be performed for further purification.

Causality: The acetylamino and propoxy groups are both ortho-, para-directing. The position para to the stronger directing group (acetylamino) is already occupied by the propoxy group. The position ortho to the acetylamino group and meta to the nitro group is sterically hindered. Therefore, bromination is expected to occur at the position ortho to the propoxy group and meta to the acetylamino group (position 4).

Step 3: Synthesis of this compound (Hydrolysis)

-

Suspend the crude N-(4-bromo-2-nitro-5-propoxyphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).

-

Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide.

-

The product will precipitate out of the solution.

-

Filter the solid, wash with water, and dry under vacuum.

-

The final product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the free aniline. This self-validating protocol ensures that the final product is obtained with high purity, confirmed by the characterization methods outlined below.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

| Property | Predicted Value for this compound | Justification (based on analogues) |

| Molecular Formula | C₉H₁₁BrN₂O₃ | Sum of constituent atoms |

| Molecular Weight | 291.10 g/mol | Calculated from the molecular formula |

| Appearance | Yellow to orange crystalline solid | Nitroanilines are typically colored solids.[6] |

| Melting Point | 120-130 °C | Higher than 5-Nitro-2-propoxyaniline (47.5-48.5 °C) due to the heavier bromine atom and potentially stronger intermolecular forces.[5] Likely in a similar range to 4-Bromo-2-nitroaniline (110-113 °C).[7] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | Similar to other substituted nitroanilines.[5][6] |

Predicted Spectroscopic Data

¹H NMR (in CDCl₃, predicted):

-

δ 7.0-7.2 ppm (s, 1H): Aromatic proton at C-6, singlet due to no adjacent protons.

-

δ 7.8-8.0 ppm (s, 1H): Aromatic proton at C-3, singlet.

-

δ 4.0-4.2 ppm (t, 2H): Methylene protons (-OCH₂-) of the propoxy group.

-

δ 1.8-2.0 ppm (m, 2H): Methylene protons (-CH₂-) of the propoxy group.

-

δ 1.0-1.2 ppm (t, 3H): Methyl protons (-CH₃) of the propoxy group.

-

δ 5.0-6.0 ppm (br s, 2H): Amino protons (-NH₂), broad singlet, chemical shift can vary.

¹³C NMR (in CDCl₃, predicted):

-

Expected signals for 9 distinct carbon atoms, including aromatic carbons in the range of 110-150 ppm, and aliphatic carbons of the propoxy group around 70 ppm, 22 ppm, and 10 ppm.

FT-IR (KBr pellet, cm⁻¹):

-

3400-3500: N-H stretching vibrations of the primary amine (two bands).

-

1580-1620: N-H bending vibration.

-

1500-1550 and 1330-1370: Asymmetric and symmetric stretching of the nitro group (-NO₂).

-

1200-1250: Aryl-O stretching of the propoxy ether linkage.

-

550-650: C-Br stretching.

Mass Spectrometry (EI):

-

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (M+ and M+2 peaks of nearly equal intensity).[8]

-

The molecular ion peak [M]⁺ would be observed at m/z 290 and 292.

-

Fragmentation would likely involve the loss of the propoxy group and the nitro group.

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound suggests its utility as a versatile intermediate in several areas of chemical research.

Medicinal Chemistry

Aniline and its derivatives are prevalent scaffolds in a wide range of FDA-approved drugs.[1] However, the aniline moiety can sometimes be associated with metabolic instability and toxicity.[9] The development of novel, highly substituted anilines like the title compound allows for the exploration of new chemical space and the potential to mitigate these undesirable properties through further modification.

The combination of the bromo, nitro, and propoxy groups offers multiple points for diversification to generate libraries of compounds for biological screening. For instance, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. Such derivatization strategies are fundamental in lead optimization campaigns in drug discovery.

Caption: Potential derivatization pathways and applications of this compound.

Materials Science

Nitroaniline derivatives are known for their use in the synthesis of dyes and pigments.[2] The chromophoric properties endowed by the nitro and amino groups on the benzene ring can be tuned by the introduction of other substituents. This compound could serve as a precursor for novel dyes with specific absorption and emission properties.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following recommendations are based on the safety profiles of structurally related nitroaromatic compounds.[10][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.[7]

-

Health Hazards: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[3][13] They may cause irritation to the skin, eyes, and respiratory tract.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While this compound is not a widely studied molecule, this in-depth technical guide provides a strong foundation for its synthesis, characterization, and exploration in various scientific disciplines. By leveraging the known chemistry and properties of its analogues, we have proposed a reliable synthetic route and predicted its key physicochemical and spectroscopic characteristics. The unique combination of functional groups on this aniline scaffold makes it a promising building block for the development of novel pharmaceuticals and advanced materials. It is our hope that this guide will stimulate further research into this and other underexplored chemical entities.

References

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Retrieved from [Link]

-

DrugFuture. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitro-2-propoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 5-Nitro-2-propoxyaniline (FDB016816). Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

U.S. Army Corps of Engineers. (2002, June 5). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. Retrieved from [Link]

-

YouTube. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds. Retrieved from [Link]

-

Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]

-

MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from [Link]

-

novoMOF. (2020, July 13). Sensing nitroaromatic explosives in the gas phase. Retrieved from [Link]

-

Fiveable. (n.d.). Meta-nitroaniline Definition. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-3-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-2-nitro-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. scbt.com [scbt.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiveable.me [fiveable.me]

- 5. 5-Nitro-2-propoxyaniline [drugfuture.com]

- 6. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]

- 7. 4-溴-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. news.umich.edu [news.umich.edu]

- 10. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-2-nitro-5-propoxyaniline and Its Derivatives for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-2-nitro-5-propoxyaniline and its N-alkylated derivatives. As key intermediates in organic synthesis, a thorough understanding of their properties, synthesis, and handling is crucial for their effective application in research and development, particularly in the design of novel therapeutics and functional materials. This document offers field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

Core Compound and Derivatives: Identification and Properties

While a specific CAS number for the parent compound, this compound, is not readily found in major chemical databases, its N-alkylated derivatives are well-documented and commercially available. These derivatives are of significant interest in medicinal chemistry and materials science.

A crucial precursor for the synthesis of this family of compounds is 5-Nitro-2-propoxyaniline (CAS No. 553-79-7).[1] This orange solid serves as the foundational scaffold upon which further structural modifications, such as bromination and N-alkylation, are performed.[1]

The primary derivatives of focus in this guide are:

-

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (CAS No. 1305322-90-0)[2]

-

4-Bromo-N-methyl-2-nitro-5-propoxyaniline (CAS No. 1311197-92-8)[3][4]

A comparative summary of the key physical and chemical properties of these derivatives and a related intermediate, 4-Bromo-2-nitroaniline (CAS No. 875-51-4)[5][6], is presented below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 4-Bromo-2-nitroaniline | 875-51-4 | C₆H₅BrN₂O₂ | 217.02[5][6] | Solid[6] | 110-113[6] |

| 5-Nitro-2-propoxyaniline | 553-79-7 | C₉H₁₂N₂O₃ | 196.21 | Orange Solid[1] | 48 |

| 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline | 1305322-90-0 | C₁₃H₁₉BrN₂O₃ | 331.21[2] | Not specified | Not specified |

| 4-Bromo-N-methyl-2-nitro-5-propoxyaniline | 1311197-92-8 | C₁₀H₁₃BrN₂O₃ | 289.1[3][4] | Not specified | Not specified |

Strategic Synthesis Pathways

The synthesis of this compound and its N-alkylated derivatives is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic strategy involves the bromination of a substituted aniline precursor, followed by N-alkylation if desired.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent compound logically proceeds via the electrophilic bromination of 5-Nitro-2-propoxyaniline. The existing amino and propoxy groups are ortho-, para-directing, while the nitro group is meta-directing. This substitution pattern favors the introduction of bromine at the C4 position, which is para to the strongly activating amino group and ortho to the propoxy group.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Bromination of 5-Nitro-2-propoxyaniline (Proposed)

This protocol is based on established methods for the bromination of substituted anilines and should be optimized for this specific substrate.

-

Dissolution: Dissolve 5-Nitro-2-propoxyaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) or bromine (1.1 equivalents) in the same solvent to the cooled aniline solution. The slow addition is critical to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-water and stir until a precipitate forms.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove any residual acid and salts.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis of N-Alkylated Derivatives

The N-alkylated derivatives are synthesized from the parent this compound via nucleophilic substitution.

Caption: Synthesis of N-alkylated derivatives.

Experimental Protocol: N-Alkylation of this compound (General Procedure)

This is a general protocol and the choice of base, solvent, and temperature will depend on the specific alkylating agent used.

-

Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent), a suitable base (e.g., potassium carbonate, sodium hydride; 1.5-2 equivalents), and a polar aprotic solvent (e.g., DMF, acetonitrile).

-

Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide for N-methylation, tert-butyl bromide for N-tert-butylation; 1.2 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Quenching: Carefully quench the reaction with water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-alkylated derivative.

Safety and Handling

Substituted nitroanilines are generally considered hazardous materials and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

4-Bromo-2-nitroaniline , a closely related compound, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5] It is reasonable to assume that this compound and its derivatives possess similar toxicological profiles.

Conclusion

This technical guide provides a foundational understanding of this compound and its key N-alkylated derivatives. While a CAS number for the parent compound remains elusive, the established synthetic routes for analogous compounds provide a clear and logical pathway for its preparation from commercially available starting materials. The detailed protocols and safety considerations outlined herein are intended to empower researchers to confidently and safely utilize these versatile building blocks in their synthetic endeavors.

References

-

PubChem. (n.d.). 4-Bromo-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, October 27). 5-Nitro-2-propoxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-Bromo-N-methyl-2-nitro-5-propoxyaniline, min 97%, 1 gram. Retrieved from [Link]

-

Dr. Tania CS. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

-

Alfa Aesar. (2012, May 9). 4-Bromoaniline Safety Data Sheet. Retrieved from [Link]

Sources

- 1. 5-Nitro-2-propoxyaniline - Wikipedia [en.wikipedia.org]

- 2. 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline | C13H19BrN2O3 | CID 54759061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Synthetic Versatility and Pharmacological Potential of Substituted Bromo-Nitro-Anilines: A Technical Guide

Introduction: The Strategic Importance of Bromo-Nitro-Anilines

Substituted bromo-nitro-anilines represent a class of aromatic compounds of significant interest in both industrial and medicinal chemistry. The unique interplay of the electron-withdrawing nitro group, the versatile bromo substituent, and the reactive amino functionality imparts a rich and tunable chemical reactivity to the aniline core. This strategic combination of functional groups makes these compounds highly valuable precursors for the synthesis of a diverse array of molecules, ranging from vibrant azo dyes to complex pharmacologically active agents.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, characterization, and application of substituted bromo-nitro-anilines is paramount for innovation in these fields. This technical guide provides an in-depth exploration of the core principles and practical methodologies associated with this important class of chemical intermediates.

Part 1: The Art and Science of Synthesis: Navigating Regioselectivity

The synthesis of substituted bromo-nitro-anilines is a study in the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the aniline ring are of critical importance. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. The regiochemical outcome of bromination reactions is therefore highly dependent on the starting material and the reaction conditions.

Key Synthetic Strategies

The preparation of substituted bromo-nitro-anilines can be broadly approached through two primary pathways: the nitration of a bromoaniline or the bromination of a nitroaniline. The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of the starting materials.

A common challenge in the synthesis of these compounds is achieving high regioselectivity, particularly when multiple positions on the aromatic ring are activated.[3] Careful control of reaction parameters such as temperature, solvent, and the nature of the brominating or nitrating agent is crucial to minimize the formation of unwanted isomers.[4]

Experimental Protocol: Synthesis of 2,6-Dibromo-4-nitroaniline

This protocol details a robust method for the synthesis of 2,6-dibromo-4-nitroaniline, a key intermediate in the production of azo disperse dyes.[5]

Materials:

-

4-nitroaniline

-

Sulfuric acid (60%)

-

Bromine

-

Hydrogen peroxide (30%)

Procedure:

-

In a suitable reaction flask, add 220.0 g of 60% sulfuric acid.

-

With stirring, add 27.6 g of 4-nitroaniline to the sulfuric acid and continue stirring for 2 hours.

-

Carefully add 35.2 g of bromine to the mixture while maintaining the reaction temperature between 20-25 °C.

-

After the addition of bromine is complete, maintain the reaction at 20-25 °C for 4 hours.

-

Add 25.0 g of 30% hydrogen peroxide, ensuring the temperature remains between 20-25 °C.

-

Continue to stir the reaction mixture at this temperature for an additional 4 hours.

-

The product can be isolated by filtration, followed by washing with water and drying.

This method has been reported to yield 2,6-dibromo-4-nitroaniline with high purity.

Experimental Protocol: Synthesis of 3-Bromo-5-nitroaniline

The synthesis of 3-bromo-5-nitroaniline can be achieved through the partial reduction of 1-bromo-3,5-dinitrobenzene.[6]

Materials:

-

1-bromo-3,5-dinitrobenzene

-

Ethanol

-

Aqueous ammonium sulfide solution (20%)

-

Ethyl acetate

-

Saturated saline solution

-

Silica gel for column chromatography

-

Ethyl acetate/hexane (1:4) as eluent

Procedure:

-

To a solution of 1-bromo-3,5-dinitrobenzene (3.0 g, 12 mmol) in ethanol (15 mL), add an aqueous 20% ammonium sulfide solution (9.0 mL, 26 mmol) at room temperature.

-

Heat the reaction mixture to reflux for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, wash with saturated saline, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using ethyl acetate/hexane (1:4) as the eluent to yield 3-bromo-5-nitroaniline as an orange solid.[6]

Part 2: Structural Elucidation and Characterization

The unambiguous identification and purity assessment of synthesized substituted bromo-nitro-anilines are critical for their application. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the substitution pattern on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the N-H stretches of the amino group and the characteristic absorptions of the nitro group.

-

Mass Spectrometry (MS): MS determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass analysis. Fragmentation patterns can further aid in structural confirmation.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials or byproducts.

-

Gas Chromatography (GC): For volatile derivatives, GC can be used for purity analysis.

| Technique | Typical Observations for Substituted Bromo-Nitro-Anilines |

| ¹H NMR | Complex aromatic region with chemical shifts and coupling patterns indicative of the substitution pattern. Broad singlet for the -NH₂ protons. |

| ¹³C NMR | Aromatic carbons show distinct chemical shifts influenced by the electron-withdrawing and -donating groups. |

| IR | N-H stretching vibrations for the amino group (typically two bands for a primary amine). Strong asymmetric and symmetric stretching vibrations for the nitro group. C-Br stretching vibrations in the fingerprint region. |

| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight. Isotopic pattern characteristic of the presence of bromine atom(s). |

Part 3: Applications in Industry and Medicine

The unique chemical architecture of substituted bromo-nitro-anilines makes them valuable intermediates in several key industries.

Azo Dyes

A primary application of substituted bromo-nitro-anilines is in the synthesis of azo dyes.[2] The amino group serves as a handle for diazotization, followed by coupling with an electron-rich aromatic compound to form the azo linkage (-N=N-), which is the chromophore responsible for the color. The bromo and nitro substituents act as auxochromes, modifying the electronic properties of the dye molecule and influencing its color, lightfastness, and affinity for different fibers.[2][7] These dyes are extensively used in the textile industry for coloring synthetic fibers like polyester.[8]

Pharmaceuticals and Agrochemicals

The bromo-nitro-aniline scaffold is a versatile building block in medicinal chemistry and agrochemical synthesis. The presence of multiple reaction sites allows for the introduction of diverse pharmacophores and the modulation of physicochemical properties.[9]

Several studies have explored the potential of substituted anilines as anticancer agents.[10][11] The aniline moiety can be incorporated into larger molecular frameworks that target specific biological pathways involved in cancer progression. For instance, some aniline derivatives have been shown to inhibit kinases like Mer and c-Met, which are often overexpressed in tumors.[9] The cytotoxic effects of some derivatives are enhanced by the presence of a nitro group.[10] Benzothiazole aniline derivatives, in particular, have shown promise in stopping the cell cycle and inducing apoptosis in various cancer cell lines.[1]

Derivatives of bromo-nitro-anilines are being investigated as N-methyl-D-aspartate (NMDA) receptor antagonists.[12] Over-activation of NMDA receptors is implicated in various neurological disorders. The development of antagonists that can modulate the activity of these receptors is a key area of research. While specific structure-activity relationships for bromo-nitro-aniline-based NMDA receptor antagonists are still being elucidated, the general principle involves designing molecules that can bind to the receptor and block its activation.[13][14]

Part 4: Mechanism of Action of Nitroaromatic Compounds

The biological activity of many nitroaromatic compounds, including some substituted bromo-nitro-anilines, is often linked to the reductive metabolism of the nitro group. This bioactivation process can lead to the formation of reactive nitrogen species, such as nitric oxide (NO). These reactive species can have a range of downstream effects, including DNA damage and the induction of oxidative stress, which can contribute to their therapeutic or toxicological properties. This mechanism is particularly relevant for nitroaromatic antibiotics.

Conclusion

Substituted bromo-nitro-anilines are a class of compounds with a rich and diverse chemistry that underpins their utility in a range of scientific and industrial applications. From the foundational synthesis of dyes that color our world to their role as key building blocks in the development of novel therapeutics, these molecules continue to be of significant interest. A thorough understanding of their synthesis, including the nuances of regioselectivity, and a comprehensive approach to their characterization are essential for harnessing their full potential. As research in medicinal chemistry continues to evolve, the versatile bromo-nitro-aniline scaffold is poised to remain a valuable platform for the design and discovery of new bioactive compounds.

References

- Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. (2024). IFTM University.

- The Essential Role of 4-Bromoaniline in Azo Dye Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.

- Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. (2023). ACS Omega.

- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules.

- Structure of two aniline derivatives as potent anticancer lead compounds. (n.d.).

- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). Molecules.

- NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (n.d.). PubMed Central.

- 3-Bromo-5-nitroaniline. (2025). ChemicalBook.

- Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. (n.d.).

- A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Sma. (2023). Semantic Scholar.

- Disperse azo dyes, arylamines and halogenated dinitrobenzene compounds in synthetic garments on the Swedish market. (n.d.). PubMed Central.

- N-methyl-D-aspartate receptor antagonist reduces nitrotyrosine formation in caudate-putamen in rat focal cerebral ischemia-reperfusion. (n.d.). PubMed.

- 2-Bromo-5-nitroaniline. (n.d.). PubChem.

- 3-Bromo-5-nitroaniline. (n.d.). Wikipedia.

- The Use of Heterocyclic Azo Dyes on Different Textile M

- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv

- Dyes – Azo (Forming Restricted Amines). (n.d.). ZDHC MRSL.

- Category:NMDA receptor antagonists. (n.d.). Wikipedia.

- Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. (2025).

- Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. (2022). MDPI.

- Preparation method of 2-bromo-5-nitrophenylamine and preparation method thereof. (n.d.).

- Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. (2025).

- 3-Bromo-5-nitroaniline | CAS#:55215-57-1. (2025). Chemsrc.

- N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (n.d.). Eco-Vector Journals Portal.

- Chemical Genetics Analysis of an Aniline Mustard Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target. (n.d.).

- Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. (2023). Semantic Scholar.

- Dye - Synthetic, Organic, Colorants. (n.d.). Britannica.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). MDPI.

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2025).

- Chemical Information Document for Azo Dyes. (2018). AFIRM Group.

- 2-Bromo-5-nitroaniline 97 10403-47-1. (n.d.). Sigma-Aldrich.

- A Practical Procedure for Regioselective Bromination of Anilines. (2025).

-

Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzo[9]annulen-7-amine Scaffold. (2017). PubMed.

- Structure-activity relationships of competitive NMDA receptor antagonists. (n.d.). PubMed.

- Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists. (n.d.).

- The Role of 3-Bromoaniline in Modern Organic Synthesis. (2024). Ketone Pharma.

- reaction mechanism - Bromination of acetanilide. (2016). Chemistry Stack Exchange.

- Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. (2025).

- Regioselective 15-Bromination and Functionalization of a Stable Synthetic Bacteriochlorin. (n.d.). PubMed Central.

- Preparation method of 2-bromo-5-fluoro-4-nitroaniline. (n.d.).

Sources

- 1. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 2. nbinno.com [nbinno.com]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3-Bromo-5-nitroaniline | 55215-57-1 [chemicalbook.com]

- 7. ijirset.com [ijirset.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of competitive NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 4-Bromo-2-nitro-5-propoxyaniline: A Gateway to Novel Bioactive Scaffolds in Medicinal Chemistry

Abstract

Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Among these, 4-Bromo-2-nitro-5-propoxyaniline emerges as a highly functionalized and versatile building block, poised for a significant role in modern drug discovery. Its unique arrangement of reactive sites—an aniline amine, a reducible nitro group, and a bromine atom amenable to cross-coupling reactions—offers a rich platform for the generation of diverse molecular architectures. This technical guide explores the potential applications of this compound in medicinal chemistry, providing insights into its synthetic utility and proposing pathways to novel bioactive agents. We will delve into strategic chemical transformations, present detailed experimental protocols, and discuss the rationale behind its use in constructing complex molecules, including its potential as a building block for protein degraders.

Introduction: The Strategic Value of a Multifunctional Scaffolding

The aniline moiety is a privileged structure in medicinal chemistry, present in numerous approved drugs. The strategic substitution of the aniline ring allows for the fine-tuning of a compound's pharmacological properties, including its bioavailability, solubility, and selectivity for its target receptor.[1][2] this compound is a prime example of a strategically designed synthetic intermediate. The interplay of its functional groups provides medicinal chemists with a powerful tool to explore chemical space efficiently.

The presence of a nitro group, while sometimes associated with toxicity, is also a key feature in many bioactive compounds and can serve as a versatile synthetic handle.[3][4] Furthermore, the bromine atom is a gateway to a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are central to modern synthetic chemistry. This guide will illuminate the potential of this molecule, transforming it from a simple chemical intermediate into a cornerstone for innovation in drug discovery.

Physicochemical Properties and Proposed Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H11BrN2O3 | Inferred from related compounds |

| Molecular Weight | 275.10 g/mol | Inferred from related compounds |

| Appearance | Likely a crystalline solid | Inferred from similar anilines |

| Solubility | Expected to be soluble in common organic solvents | Inferred from chemical structure |

A plausible synthetic route to this compound, based on established organic chemistry principles for the synthesis of substituted anilines, is outlined below.[5][6]

Caption: Proposed two-step synthesis of this compound.

Core Medicinal Chemistry Applications: A Triumvirate of Reactivity

The true potential of this compound lies in the strategic and selective manipulation of its three key functional groups.

The Aniline Moiety: A Nucleophilic Hub for Bioactive Scaffolds

The primary amine of the aniline is a versatile nucleophile, readily participating in a variety of reactions to build larger, more complex structures.

-

Amide and Sulfonamide Formation: Acylation with carboxylic acids or their derivatives, or sulfonylation with sulfonyl chlorides, can introduce a wide range of substituents, a common strategy in the development of kinase inhibitors and other targeted therapies.

-

Diazotization and Subsequent Reactions: The aniline can be converted to a diazonium salt, a highly versatile intermediate that can be transformed into a variety of other functional groups.

The Nitro Group: A Latent Amine and Modulator of Activity

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. While it is a known toxicophore in some contexts, it is also a key pharmacophore in several approved drugs.[3][7]

-

Reduction to an Amine: The most common transformation of the nitro group in medicinal chemistry is its reduction to a primary amine. This newly formed amine can then be functionalized in numerous ways, effectively creating a diamino-substituted scaffold.

Caption: Transformation of the nitro group and subsequent functionalization.

-

Bioisosteric Replacement: In cases where the nitro group's potential for metabolic liabilities is a concern, it can be replaced with a bioisostere, such as a trifluoromethyl (CF3) group or a cyano (CN) group, to improve the drug-like properties of the molecule.[8][9][10]

The Bromine Atom: A Handle for Modern Cross-Coupling Chemistry

The bromine atom on the aromatic ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, introducing a wide variety of secondary or tertiary amines.

A Building Block for Protein Degraders

The search result indicating that a derivative of our topic compound is a "Protein Degrader Building Block" is highly significant.[11] Protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound, with its multiple points for chemical modification, is an excellent starting material for the synthesis of novel linkers or for the attachment of ligands.

Caption: Conceptual structure of a PROTAC and the potential role of this compound.

Experimental Protocols

The following are representative, detailed experimental protocols for key transformations of this compound.

Protocol 1: Synthesis of N-(4-Bromo-2-nitro-5-propoxyphenyl)acetamide (Acylation of the Aniline)

-

Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C is added triethylamine (1.5 eq).

-

Reagent Addition: Acetyl chloride (1.2 eq) is added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Purification: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired acetamide.

Protocol 2: Synthesis of 4-Bromo-5-propoxybenzene-1,2-diamine (Reduction of the Nitro Group)

-

Reaction Setup: A mixture of this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) in ethanol and water (4:1, 0.2 M) is prepared in a round-bottom flask.

-

Reaction Conditions: The mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 2-3 hours.

-

Reaction Monitoring: The disappearance of the starting material is monitored by TLC.

-

Workup: The hot reaction mixture is filtered through a pad of Celite®, and the Celite® is washed with hot ethanol.

-

Purification: The combined filtrates are concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated to yield the diamine, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 2-Nitro-5-propoxy-4-(thiophen-2-yl)aniline (Suzuki-Miyaura Coupling)

-

Reaction Setup: To a degassed mixture of this compound (1.0 eq), thiophene-2-boronic acid (1.5 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of 1,4-dioxane and water (0.1 M) is added Pd(PPh3)4 (0.05 eq).

-

Reaction Conditions: The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound represents a powerful and versatile platform for the synthesis of novel and diverse chemical entities with potential therapeutic applications. The strategic positioning of its functional groups allows for a wide range of chemical transformations, enabling the rapid generation of compound libraries for biological screening. From serving as a core scaffold for traditional small molecule drug discovery to being a key building block in the burgeoning field of protein degradation, the potential applications of this molecule are vast. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this compound in their quest for the next generation of medicines.

References

- 4-Bromo-N-methyl-2-nitro-5-propoxyaniline, min 97%, 1 gram. (n.d.). Aladdin Scientific.

- 4-Bromo-2-nitroaniline. (n.d.). PubChem.

- 4-Bromo-2-nitroaniline synthesis. (n.d.). ChemicalBook.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed.

- Aniline replacement in drug-like compounds. (2024). Cresset Group.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI.

- 4-Bromoaniline: Properties, Applications, Safety & Insights. (2024). Ketone Pharma.

- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.

- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC - PubMed Central.

- (PDF) 2-Bromo-4-nitroaniline. (n.d.). ResearchGate.

- (PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds. (2025). ResearchGate.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Journal of Medicinal Chemistry.

- 4-Bromoaniline: properties, applications and safety. (2023). ChemicalBook.

- Synthesis of 4-bromo-2-fluoro-5-nitroaniline. (n.d.). PrepChem.com.

- Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (2024). MDPI.

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. scielo.br [scielo.br]

- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. calpaclab.com [calpaclab.com]

Probing the Orthogonal Reactivities of Bromo and Nitro Moieties in 4-Bromo-2-nitro-5-propoxyaniline: A Technical Guide for Synthetic Strategy and Drug Development

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the bromo and nitro functional groups within the 4-Bromo-2-nitro-5-propoxyaniline scaffold. This molecule presents a compelling case study in chemoselectivity, offering orthogonal synthetic handles for diverse molecular elaboration. For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of the electronic and steric effects governing these groups is paramount for efficient lead optimization and the construction of complex molecular architectures. This document outlines the theoretical underpinnings of the differential reactivity and provides validated experimental protocols to selectively address either the bromo or the nitro group, thereby enabling a broad range of chemical transformations.

Introduction: A Scaffold of Strategic Importance

The this compound molecule incorporates three key functional groups that dictate its chemical behavior: a nucleophilic amino group, an electrophilic nitro group, and a versatile bromo substituent. The relative positioning of these groups on the aniline ring creates a unique electronic environment that allows for selective chemical manipulation. The electron-donating propoxy and amino groups activate the ring, while the strongly electron-withdrawing nitro group deactivates it, particularly at the ortho and para positions relative to itself. This electronic tug-of-war is central to understanding the molecule's reactivity. The bromo group, a common participant in cross-coupling reactions, and the nitro group, a precursor to a primary amine, represent two of the most valuable functionalities in modern synthetic chemistry. Mastering their selective transformation is key to unlocking the synthetic potential of this and related scaffolds.

Electronic Landscape and Predicted Reactivity

The reactivity of this compound is governed by the electronic contributions of its substituents. The potent electron-withdrawing nature of the nitro group significantly influences the aromatic system. This property deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.[1][2][3][4] The bromo group and the propoxy group, being ortho and para to the nitro group respectively, are in electronically activated positions for potential displacement by strong nucleophiles. However, the bromo group is also an excellent leaving group in palladium-catalyzed cross-coupling reactions.[5][6] The amino group, a strong activating group, directs electrophiles to its ortho and para positions. However, the steric hindrance from the adjacent nitro group and the deactivating effect of the nitro group on the overall ring system make electrophilic substitution challenging.

The primary reactive pathways for this molecule can be categorized as follows:

-

Reactions at the Bromo Group: Primarily palladium-catalyzed cross-coupling reactions.

-

Reactions at the Nitro Group: Reduction to the corresponding aniline.

-

Nucleophilic Aromatic Substitution: Displacement of the bromo or other groups by a strong nucleophile.

This guide will focus on the first two pathways, as they offer the most reliable and selective transformations for this scaffold.

Experimental Workflows & Methodologies

Selective Transformation of the Bromo Group via Suzuki-Miyaura Cross-Coupling

The bromo substituent is an ideal handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organohalide, is a robust and versatile choice.[7][8][9] The nitro group is generally stable under these conditions, allowing for selective functionalization at the 4-position.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

-

Solvent: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation of the palladium(0) catalyst.

-

Base: Essential for the transmetalation step of the catalytic cycle.[10][11]

-

Solvent System: The biphasic system facilitates the dissolution of both the organic-soluble reactants and the inorganic base.

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings of aryl bromides.[7]

Data Presentation: Expected Outcome of Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Expected Product | Predicted Yield Range |

| 1 | Phenylboronic acid | 4-Phenyl-2-nitro-5-propoxyaniline | 75-90% |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-nitro-5-propoxyaniline | 70-85% |